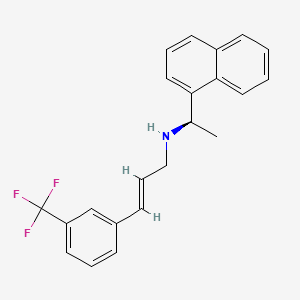
Fesoterodine Related Impurity 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fesoterodine Related Impurity 5 is a degradation product or process-related impurity found in fesoterodine fumarate, a muscarinic antagonist used in the treatment of overactive bladder with symptoms of urge urinary incontinence. The presence of such impurities is critical to monitor as they can affect the safety and efficacy of the pharmaceutical product .
Preparation Methods
The preparation of Fesoterodine Related Impurity 5 involves the degradation of fesoterodine fumarate under various stress conditions. These conditions include:
Acid degradation: Using 4 N hydrochloric acid at 60°C for 30 minutes.
Base degradation: Using 1 N sodium hydroxide at 45°C for 10 minutes.
Oxidative degradation: Using 6% hydrogen peroxide at 45°C for 10 minutes.
Water degradation: At 45°C for 24 hours.
Heat degradation: At 60°C for 48 hours.
Photolytic degradation: Exposing to ultraviolet light for about 1.2 million lux hours.
Humidity degradation: At 25°C/90% relative humidity for 7 days.
Chemical Reactions Analysis
Fesoterodine Related Impurity 5 undergoes various chemical reactions, including:
Oxidation: Using hydrogen peroxide as an oxidizing agent.
Reduction: Typically involves reducing agents like sodium borohydride.
Substitution: Involves nucleophilic or electrophilic substitution reactions.
Hydrolysis: Involves breaking down the compound using water or aqueous solutions under acidic or basic conditions.
Common reagents and conditions used in these reactions include hydrochloric acid, sodium hydroxide, hydrogen peroxide, and ultraviolet light. The major products formed from these reactions are various degradation products, including this compound .
Scientific Research Applications
Fesoterodine Related Impurity 5 is primarily studied in the context of pharmaceutical research to ensure the safety and efficacy of fesoterodine fumarate. Its applications include:
Chemistry: Used in stability studies to understand the degradation pathways of fesoterodine fumarate.
Biology: Investigated for its potential biological effects and interactions with biological systems.
Medicine: Ensuring the impurity levels are within acceptable limits to prevent adverse effects in patients.
Mechanism of Action
The mechanism of action of Fesoterodine Related Impurity 5 is not well-documented, as it is primarily a degradation product. fesoterodine itself is a pro-drug that is rapidly de-esterified into its active metabolite, 5-hydroxymethyl tolterodine. This active metabolite acts as a competitive antagonist at muscarinic receptors, inhibiting bladder contractions and reducing detrusor pressure .
Comparison with Similar Compounds
Fesoterodine Related Impurity 5 can be compared with other impurities and degradation products of fesoterodine fumarate, such as:
Impurity-1: 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxylbenzenemethanol.
Impurity-2: Propanoic acid, 2-methyl-2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzenemethanol.
These impurities are unique in their chemical structures and degradation pathways, highlighting the complexity of the degradation process of fesoterodine fumarate.
Properties
CAS No. |
1428856-45-4 |
|---|---|
Molecular Formula |
C44H60N2O3 |
Molecular Weight |
664.98 |
Appearance |
Solid powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Fesoterodine Diol Dimer; 4,4'-[Oxybis(methylene)]bis[2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenyl propyl]-phenol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601886.png)
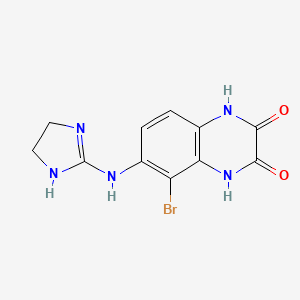
![(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601889.png)
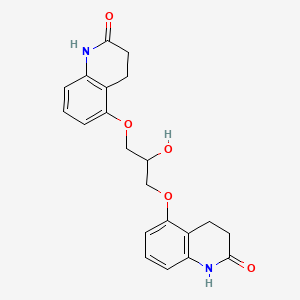
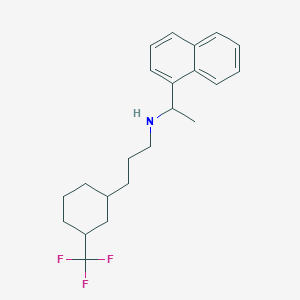
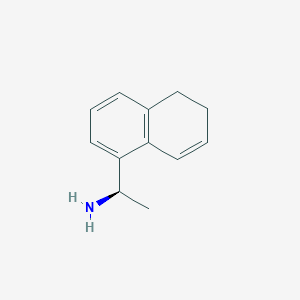
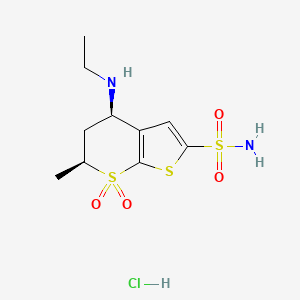
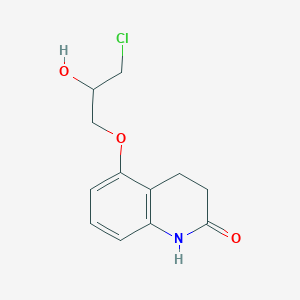
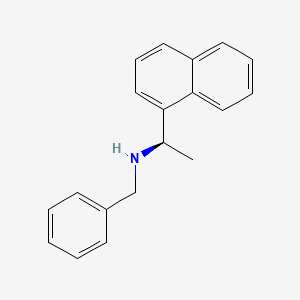
![3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate](/img/structure/B601906.png)
